Chymotrypsin Substrate Preference: Tyrosine Offers Intermediate Catalytic Efficiency Between Tryptophan and Phenylalanine
For chymotrypsin-catalyzed hydrolysis, the preferred substrate at the S1 subsite follows the order Trp > Tyr > Phe > Met > Leu, based on the relative reactivities of amino acid residues in a combinatorial peptide library [1]. This class-level inference indicates that Ac-Tyr-Phe-OMe, with its P1' phenylalanine residue, will exhibit different kinetic parameters compared to a Trp-containing analog (e.g., Ac-Trp-Phe-OMe) or a substrate with only a single aromatic residue (e.g., Ac-Phe-OMe).
| Evidence Dimension | Relative substrate preference for chymotrypsin hydrolysis |
|---|---|
| Target Compound Data | Tyrosine (Tyr) at P1 position |
| Comparator Or Baseline | Tryptophan (Trp) and Phenylalanine (Phe) at P1 position |
| Quantified Difference | Relative reactivity order: Trp > Tyr > Phe |
| Conditions | Chymotrypsin-catalyzed hydrolysis of a combinatorial tetrapeptide library |
Why This Matters
This order of preference is critical for selecting the appropriate substrate for enzyme assays. A researcher expecting a high-turnover signal might select a Trp-based substrate, whereas one studying more subtle binding interactions or requiring a moderate reaction rate for accurate kinetic measurements would find Ac-Tyr-Phe-OMe to be a strategically optimal choice.
- [1] Lin, I.-C., Sookkheo, B., Phutrakul, S., Chen, S.-T., Tseng, M.-J., & Wang, K.-T. (1999). Combinatorial Peptide Library for Probing the Selectivity of the s-1 Subsite of Proteases. Journal of the Chinese Chemical Society, 46(2), 147-152. View Source
